molecular formula C23H15BrFNO3 B295688 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B295688
M. Wt: 452.3 g/mol
InChI Key: DZPDRIFYFRXLAM-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as BFOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BFOB is a heterocyclic compound that belongs to the oxazole family and has a molecular weight of 438.3 g/mol.

Mechanism of Action

4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. The inhibition of this enzyme leads to the accumulation of DNA breaks and ultimately cell death. 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been found to have a low toxicity profile and is well-tolerated in animal models. It has been reported to have a half-life of approximately 6 hours in rats and is rapidly metabolized and excreted in the urine. 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been found to have a moderate binding affinity for the human serum albumin protein.

Advantages and Limitations for Lab Experiments

4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its low toxicity profile, high potency, and specificity for DNA topoisomerase II. However, 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.

Future Directions

Future research directions for 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one include investigating its potential as a therapeutic agent for cancer and infectious diseases. Further studies are needed to determine the optimal dosage and administration route for 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in vivo. Additionally, the development of more water-soluble derivatives of 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one may enhance its clinical utility. Finally, the identification of the specific proteins and enzymes targeted by 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can provide insights into its mechanism of action and potential off-target effects.
In conclusion, 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a promising chemical compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one as a therapeutic agent.

Synthesis Methods

The synthesis of 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the condensation of 5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazole-5-one in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified by recrystallization to obtain pure 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has shown potential applications in various research fields such as medicinal chemistry, biochemistry, and pharmacology. 4-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to have an inhibitory effect on the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C23H15BrFNO3

Molecular Weight

452.3 g/mol

IUPAC Name

(4Z)-4-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C23H15BrFNO3/c24-18-8-11-21(28-14-15-6-9-19(25)10-7-15)17(12-18)13-20-23(27)29-22(26-20)16-4-2-1-3-5-16/h1-13H,14H2/b20-13-

InChI Key

DZPDRIFYFRXLAM-MOSHPQCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)C(=O)O2

Origin of Product

United States

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